2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene
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Overview
Description
2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene is an organic compound with the molecular formula C14H10Cl4O3. This compound is characterized by the presence of multiple chlorine atoms and methoxy groups attached to a benzene ring, making it a chlorinated aromatic ether. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene typically involves the reaction of 1,4-dichlorobenzene with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorinated benzene ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or convert methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed
Substitution: Formation of phenolic derivatives or other substituted benzene compounds.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dechlorinated or hydroxylated derivatives.
Scientific Research Applications
2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and methoxy groups can form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: A simpler chlorinated benzene derivative.
2,4-Dichlorophenol: A chlorinated phenol used in various chemical applications.
1,4-Dichloro-2-methoxybenzene: A related compound with fewer chlorine atoms and methoxy groups.
Uniqueness
2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene is unique due to its combination of multiple chlorine atoms and methoxy groups, which confer specific chemical and physical properties. This makes it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H10Cl4O3 |
---|---|
Molecular Weight |
368g/mol |
IUPAC Name |
1,4-dichloro-2-[(2,4-dichlorophenoxy)methoxymethoxy]benzene |
InChI |
InChI=1S/C14H10Cl4O3/c15-9-2-4-13(12(18)5-9)20-7-19-8-21-14-6-10(16)1-3-11(14)17/h1-6H,7-8H2 |
InChI Key |
FSFJZHSSOZIHLW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCOCOC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCOCOC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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